Product packaging for 4-(4-Chlorophenyl)-4-hydroxycyclohexanone(Cat. No.:CAS No. 36716-71-9)

4-(4-Chlorophenyl)-4-hydroxycyclohexanone

Cat. No.: B027529
CAS No.: 36716-71-9
M. Wt: 224.68 g/mol
InChI Key: WEMZPTVFMJNMRK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-hydroxycyclohexanone (CAS 36716-71-9) is a high-purity organic compound serving as a versatile chemical building block in advanced organic synthesis and medicinal chemistry research. This compound features a cyclohexanone ring substituted with a 4-chlorophenyl group and a hydroxyl function at the 4-position, making it a valuable scaffold for constructing more complex molecular architectures. In research and development, this chemical is primarily utilized as a key intermediate. Its significance is underscored by its role in the synthesis of compounds with potential analgesic properties, as the core structure is a subject of interest in preclinical studies for pain management. The cyclohexanone framework is a prevalent motif in bioactive compounds and natural products, while the chlorophenyl substituent influences the molecule's physicochemical properties, such as lipophilicity, which can affect its interaction with biological targets. With a molecular formula of C12H13ClO2 and a molecular weight of 224.68 g/mol, this compound is characterized as a white to off-white solid with a melting point of 133-135 °C. It is soluble in organic solvents including chloroform and methanol. Please note: This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClO2 B027529 4-(4-Chlorophenyl)-4-hydroxycyclohexanone CAS No. 36716-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-4-hydroxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-10-3-1-9(2-4-10)12(15)7-5-11(14)6-8-12/h1-4,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMZPTVFMJNMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449695
Record name 4-(4-CHLOROPHENYL)-4-HYDROXYCYCLOHEXANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36716-71-9
Record name 4-(4-CHLOROPHENYL)-4-HYDROXYCYCLOHEXANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Established Reaction Pathways for 4-(4-Chlorophenyl)-4-hydroxycyclohexanone Synthesis

The construction of the target molecule relies on established organic reactions, tailored to achieve the desired substitution pattern and functionality on the cyclohexanone (B45756) scaffold.

One robust method involves the use of a Grignard reagent to introduce the 4-chlorophenyl group onto the cyclohexanone ring. This pathway is a multi-step sequence that ensures the correct placement of the aryl substituent.

The key step in this approach is the nucleophilic attack of a Grignard reagent, specifically 4-chlorophenylmagnesium bromide (ClC₆H₄MgBr), on a ketone. sigmaaldrich.com To direct the substitution to the 4-position, a protected form of 1,4-cyclohexanedione (B43130), such as 1,4-cyclohexanedione monoethylene ketal, is often used as the starting material. The Grignard reagent is typically prepared by reacting 4-chlorobromobenzene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.com The resulting organomagnesium halide then adds to the unprotected ketone of the monoethylene ketal, forming a tertiary alcohol upon workup. niper.gov.in

Following the Grignard addition and subsequent hydrolysis to form the tertiary alcohol, a dehydration step can be employed to create an alkene. This elimination reaction is typically acid-catalyzed. For instance, treating the intermediate 1-(4-chlorophenyl)cyclohexanol with an acidic ionic liquid can yield 4-(4-chlorophenyl)cyclohexene. This dehydration step transforms the alcohol into a more versatile intermediate for subsequent oxidation.

The final stage of this pathway involves the oxidation of the intermediate alkene, 4-(4-chlorophenyl)cyclohexene, to introduce the required hydroxyl and ketone groups. This can be a complex transformation, potentially involving epoxidation followed by rearrangement or dihydroxylation followed by selective oxidation. A more direct route involves the oxidation of 4-(4-chlorophenyl)cyclohexanol (B3038912), which can be formed through other methods. Common oxidizing agents for converting secondary alcohols to ketones include sodium hypochlorite (B82951) (NaOCl) in acetic acid or chromium-based reagents. pbworks.com The NaOCl method is often preferred as it avoids the use of toxic heavy metals. pbworks.commdma.ch

Table 1: Summary of Grignard-based Synthesis Steps

StepDescriptionKey ReagentsTypical Yield
1 Grignard Addition4-chlorophenylmagnesium bromide, Cyclohexanone78-82%
2 DehydrationAcidic ionic liquid89%
3 OxidationSodium Hypochlorite (NaClO), Acetic Acid87% (from alcohol)

An alternative and efficient pathway to synthesize this compound involves the reduction of a specific unsaturated precursor. This method hinges on the selective hydrogenation of a carbon-carbon double bond.

The crucial precursor for this route is 4-(4-chlorophenyl)-3-cyclohexen-1-ol. This compound can be synthesized through the acid-catalyzed decomposition of 4,4-bis(4-chlorophenyl)cyclohexanol at elevated temperatures (200–220°C). A similar structure, 4-(4-hydroxyphenyl)-3-cyclohexen-1-ol, has been prepared by reacting the phenol (B47542) adducts of 4,4-bis(4-hydroxyphenyl)cyclohexanol in 1,3-dimethyl-2-imidazolidinone (B1670677) with caustic soda at high temperatures, achieving a purity-converted yield of 69.3%. prepchem.com

The subsequent step is the catalytic hydrogenation of the C=C double bond in the 4-(4-chlorophenyl)-3-cyclohexen-1-ol precursor. This is typically achieved using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. nih.gov The reaction is generally carried out in a solvent like methanol (B129727) at mild temperatures (30–35°C) and atmospheric pressure. This process selectively reduces the alkene, leaving the hydroxyl group and the aromatic ring intact, to yield 4-(4-chlorophenyl)cyclohexanol with high efficiency (around 92% yield). The final step is the oxidation of the secondary alcohol group in 4-(4-chlorophenyl)cyclohexanol to a ketone. This transformation is effectively carried out using sodium hypochlorite (NaClO) in acetic acid, providing the target compound, this compound, in high yield (87%).

Table 2: Summary of Catalytic Hydrogenation Pathway

StepDescriptionKey ReagentsTypical Yield
1 Precursor SynthesisAcid-catalyzed decompositionNot specified
2 Catalytic HydrogenationH₂, 5% Pd/C, Methanol92%
3 OxidationSodium Hypochlorite (NaClO), Acetic Acid87%

Catalytic Hydrogenation of Cyclohexenol Derivatives

Palladium-on-Carbon (Pd/C) Catalyzed Hydrogenation Protocols

Palladium on carbon (Pd/C) is a widely utilized heterogeneous catalyst for hydrogenation reactions. wikipedia.orgcommonorganicchemistry.commdpi.com In the synthesis of the target compound, a common precursor is 4-(4-chlorophenyl)-3-cyclohexen-1-ol. This intermediate can be prepared via the acid-catalyzed decomposition of 4,4-bis(4-chlorophenyl)cyclohexanol.

The hydrogenation of 4-(4-chlorophenyl)-3-cyclohexen-1-ol is typically carried out in a solvent such as methanol. The reaction proceeds under hydrogen gas, often at atmospheric pressure and a controlled temperature of 30–35°C, in the presence of a 5% Pd/C catalyst. This process effectively reduces the carbon-carbon double bond of the cyclohexene (B86901) ring to yield 4-(4-chlorophenyl)cyclohexanol with high efficiency, reportedly achieving a yield of 92%. The high surface area of the activated carbon support enhances the activity of the palladium catalyst. wikipedia.org

Oxidation of Resultant Alcohols to the Ketone Moiety

Following the hydrogenation, the secondary alcohol, 4-(4-chlorophenyl)cyclohexanol, is oxidized to the corresponding ketone, this compound. A notable method for this transformation employs sodium hypochlorite (NaClO) in acetic acid. This oxidation step is crucial for installing the ketone functionality and has been reported to produce the final product with a yield of 87%.

Selective Oxidation of Cyclohexanol (B46403) Precursors

An alternative synthetic approach involves the direct oxidation of a suitable cyclohexanol precursor. This method bypasses the initial hydrogenation step by starting with a saturated ring system.

Sodium Hypochlorite (NaClO) Mediated Oxidation Strategies

Sodium hypochlorite (bleach) serves as an effective and accessible oxidizing agent for converting secondary alcohols to ketones. quizlet.comacs.orgyoutube.com In the context of synthesizing this compound, 4-(4-chlorophenyl)cyclohexanol is oxidized using NaClO, achieving a noteworthy yield of 87%. The reaction is typically catalyzed by acetic acid, which converts sodium hypochlorite to the active oxidizing species, hypochlorous acid (HOCl). quizlet.comliu.edu The reaction conditions are generally mild, and this method is considered more environmentally friendly compared to chromium-based oxidations. youtube.com

Chromium(VI)-Based Oxidation Reagents (e.g., Jones Reagent, Pyridinium (B92312) Chlorochromate)

Chromium(VI)-based reagents have historically been standard for the oxidation of alcohols. wikipedia.org The Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone (B3395972), can oxidize 4-(4-chlorophenyl)cyclohexanol to the target ketone. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comorganic-chemistry.org While effective, with reported yields around 68%, this method generates toxic chromium waste, posing environmental concerns.

Pyridinium chlorochromate (PCC) offers a milder alternative to Jones oxidation. When used in a solvent like dichloromethane (B109758), PCC can oxidize the alcohol to the ketone with a reported yield of 72%. This method often provides for easier purification of the product. However, like other chromium-based reagents, PCC is also toxic and requires careful handling and disposal.

Novel Synthetic Routes and Process Innovations

Ongoing research focuses on developing more efficient and sustainable synthetic methods for this compound.

Optimized Oxidation Protocols for Improved Yields

A significant advancement in the synthesis of this compound is the utilization of an optimized oxidation protocol. One such novel route involves the oxidation of 4-(4-chlorophenyl)cyclohexanol with sodium hypochlorite (NaClO), which has been shown to achieve a high yield of 87%. This particular method represents a substantial improvement over traditional routes like the Friedel-Crafts and Baeyer-Villiger reactions, which have been reported to yield only 12.9% for the intermediate alcohol. The use of NaClO offers a more efficient and potentially more scalable process for the production of this ketone.

Table 1: Comparison of Synthetic Yields for this compound

Precursor Reagent Product Yield (%)
4-(4-chlorophenyl)-3-cyclohexen-1-ol 5% Pd/C, H₂ 4-(4-chlorophenyl)cyclohexanol 92
4-(4-chlorophenyl)cyclohexanol NaClO, Acetic Acid This compound 87
4-(4-chlorophenyl)cyclohexanol Jones Reagent This compound 68
4-(4-chlorophenyl)cyclohexanol PCC, Dichloromethane This compound 72

Multistep Syntheses from Advanced Intermediates

The synthesis of this compound can be effectively achieved through various multistep sequences commencing from advanced or readily available chemical precursors. These methods offer strategic advantages in terms of controlling regioselectivity and achieving the desired molecular architecture.

One prominent multistep approach begins with the reaction of an aryl halide with a protected cyclohexanedione derivative. For instance, the synthesis of the analogous compound, 4-(4-bromophenyl)-4-hydroxycyclohexanone, involves the reaction of 1,4-dibromobenzene (B42075) with 1,4-cyclohexanedione monoethyleneketal. rsc.org This reaction is typically initiated by lithiation of the aryl halide at low temperatures (e.g., -78 °C) using n-butyllithium to form an aryllithium species. rsc.org This nucleophilic intermediate then attacks the unprotected ketone of the mono-ketal. rsc.org Subsequent acidic workup with an acid like hydrochloric acid removes the ketal protecting group to yield the final product. rsc.org This method is notable for its high yield, achieving approximately 83% for the bromo-derivative. rsc.org

Another significant pathway involves the use of Grignard reagents. This synthesis starts with the reaction between cyclohexanone and 4-chlorophenylmagnesium bromide. This Grignard addition results in the formation of the intermediate alcohol, 1-(4-chlorophenyl)cyclohexanol, with yields reported in the range of 78-82%. The subsequent step involves dehydration of this tertiary alcohol to yield 4-(4-chlorophenyl)cyclohexene, which is then oxidized to introduce the hydroxyl and ketone functionalities at the desired positions.

A third effective multistep synthesis utilizes the catalytic hydrogenation of an unsaturated precursor. This route starts with the acid-catalyzed decomposition of 4,4-bis(4-chlorophenyl)cyclohexanol at high temperatures (200–220°C) to produce 4-(4-chlorophenyl)-3-cyclohexen-1-ol. This intermediate is then hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to saturate the double bond and form 4-(4-chlorophenyl)cyclohexanol with a high yield of 92%. The final step is the oxidation of this secondary alcohol to the target ketone, this compound, which can be accomplished with agents like sodium hypochlorite (NaClO) in acetic acid, achieving an 87% yield.

Synthetic Accessibility and Efficiency Analysis

Comparative Yields and Reaction Efficiencies of Diverse Pathways

Oxidation using sodium hypochlorite (NaClO) is reported to be highly efficient, providing a yield of 87%. In contrast, older methods such as Friedel-Crafts and Baeyer-Villiger reactions for producing the intermediate alcohols are significantly less efficient, with typical yields around 12.9%. The use of chromium-based oxidizing agents also presents a trade-off between efficiency and environmental concerns. The Jones reagent (CrO₃/H₂SO₄) gives a 68% yield, while pyridinium chlorochromate (PCC) in dichloromethane offers a slightly better yield of 72% under milder conditions.

Comparative Yields of Synthetic Pathways

Synthetic Pathway/StepKey ReagentsReported Yield (%)Reference
Oxidation of 4-(4-chlorophenyl)cyclohexanolNaClO87%
Hydrogenation of 4-(4-chlorophenyl)-3-cyclohexen-1-olH₂, Pd/C92%
Synthesis from 1,4-dibromobenzene & Ketaln-BuLi, HCl83% (for bromo-analogue) rsc.org
Grignard Addition4-chlorophenylmagnesium bromide78-82%
Oxidation of 4-(4-chlorophenyl)cyclohexanolPCC72%
Oxidation of 4-(4-chlorophenyl)cyclohexanolJones Reagent (CrO₃/H₂SO₄)68%
Friedel-Crafts/Baeyer-Villiger (for intermediate)N/A12.9%

Scalability Considerations for Research and Potential Industrial Synthesis

The scalability of a synthetic route is a critical factor for its application in both large-scale research and industrial production. For this compound, the catalytic hydrogenation pathway is considered highly scalable and suitable for industrial manufacturing due to its high yield and efficiency. Process optimization, such as transitioning from batch systems to continuous hydrogenation in fixed-bed reactors with Pd/C catalysts, could further enhance throughput by as much as 30%.

In contrast, methods involving Grignard reagents, while effective for small-scale laboratory syntheses, present challenges for industrial scale-up. These reactions require stringent anhydrous conditions, which can be difficult and costly to maintain on a large scale.

Synthetic routes involving hazardous materials or those that generate significant waste are generally unfavorable from an industrial perspective. For example, the use of Jones reagent for oxidation, while moderately effective, produces toxic chromium waste, posing environmental and disposal challenges. google.com The low space-time yield associated with some older oxidation methods, such as those using chromic acid, also makes them unsuitable for industrial application from both an economic and ecological standpoint. google.com Industrial processes favor methods that use cheaper, safer reagents and solvents, such as water, and employ one-pot procedures to minimize separation steps and reduce costs. google.com

Byproduct Formation and Separation Methodologies

The formation of byproducts is an inherent challenge in multistep organic synthesis, and effective purification methods are essential to obtain the target compound with high purity. In the synthesis of this compound, the choice of reagents can significantly influence the types of byproducts formed. For instance, oxidation with the Jones reagent results in the formation of toxic chromium byproducts that must be carefully managed and removed.

Standard purification techniques are employed to isolate the final product. Column chromatography using silica (B1680970) gel with an eluent system such as ethyl acetate/hexane is a common method for purification at the laboratory scale. Recrystallization is another effective method for obtaining a highly pure product. rsc.org Solvents like chloroform (B151607) or mixtures such as ethanol/water have been successfully used for this purpose. rsc.org

In more complex multistep syntheses, workup procedures are critical for removing unreacted starting materials and reagent-derived impurities. These can include aqueous washes with acidic or basic solutions followed by extraction with an organic solvent. researchgate.net For challenging separations where byproducts have similar properties to the product, more advanced techniques like reverse-phase filtration may be necessary. researchgate.net

Chemical Reactivity and Transformation Studies

Carbonyl Group Reactivity

The ketone functionality in 4-(4-chlorophenyl)-4-hydroxycyclohexanone is a key site for chemical reactions. The polarity of the carbon-oxygen double bond, with the carbon atom being electrophilic, makes it susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Addition Reactions to the Ketone

Nucleophilic addition is a characteristic reaction of ketones. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. The presence of the electron-withdrawing chlorophenyl group can influence the reactivity of the carbonyl group.

While specific research on nucleophilic addition reactions for this compound is not extensively detailed in the provided results, the general principles of ketone reactivity apply. For instance, the ketone group can participate in nucleophilic addition reactions which can modulate biological pathways. Structurally related compounds, such as those with electron-withdrawing groups like a cyano group, show increased electrophilicity at the ketone, which favors nucleophilic additions.

Aldol (B89426) Condensation Pathways

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound. vaia.com For a ketone like this compound, this would typically involve the formation of an enolate by deprotonation of an α-carbon (a carbon adjacent to the carbonyl group). This enolate can then act as a nucleophile and attack the carbonyl group of another molecule of the ketone, leading to a β-hydroxy ketone (an aldol addition product). Subsequent dehydration can lead to an α,β-unsaturated ketone (the aldol condensation product).

Studies on related molecules, such as cyclohexanone (B45756), show that it can undergo aldol condensation. The process begins with the formation of a resonance-stabilized enolate, which then attacks another cyclohexanone molecule to form an aldol product. vaia.com However, the equilibrium for aldol condensation of ketones often favors the reactants due to steric hindrance in the product. vaia.com Research on C5-curcuminoid derivatives based on a 4-hydroxycyclohexanone (B83380) scaffold has involved cross-aldol condensation reactions, highlighting the potential for this type of reactivity in the core structure. researchgate.net

Hydroxyl Group Reactivity

The tertiary hydroxyl group in this compound also plays a significant role in its chemical reactivity. This group can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation.

Esterification Reactions

Esterification is the process of forming an ester from an alcohol and an acid. The hydroxyl group of this compound can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid. While specific examples of esterification of this particular compound are not detailed, the general reactivity of hydroxyl groups suggests this pathway is chemically feasible.

Etherification Reactions

Etherification involves the conversion of an alcohol into an ether. This can be achieved through various methods, such as the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. The hydroxyl group of this compound could be deprotonated with a strong base to form an alkoxide, which could then be reacted with an alkylating agent to yield an ether.

Further Oxidation Reactions

The tertiary alcohol in this compound is generally resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. However, strong oxidizing agents and harsh conditions can lead to the cleavage of carbon-carbon bonds.

A related synthesis involves the oxidation of a cyclohexene (B86901) derivative using potassium permanganate (B83412) (KMnO₄) in acetone (B3395972) and acetic acid, which introduces both a hydroxyl and a ketone group at the 4-position, yielding this compound with a 75% yield. Another synthesis route involves the oxidation of 4-(4-chlorophenyl)cyclohexanol (B3038912) using sodium hypochlorite (B82951) (NaClO) in acetic acid to produce the target ketone with an 87% yield. Jones reagent (CrO₃/H₂SO₄) or pyridinium (B92312) chlorochromate (PCC) can also be used to oxidize the corresponding alcohol to the ketone, with yields of 68% and 72% respectively.

Halogen Substituent Reactivity on the Aromatic Ring

The presence of a chlorine atom on the phenyl group of this compound offers a strategic point for molecular diversification. The reactivity of this halogen substituent is key to creating a library of analogs with modified properties.

Cross-Coupling Reactions for Diversification

The chloro group on the aromatic ring is a suitable handle for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While direct studies on this compound are not extensively detailed in the literature, the principles of these reactions are well-established for aryl chlorides. nih.govorganic-chemistry.org

The Suzuki-Miyaura coupling, for instance, is a widely used reaction for forming biaryl compounds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester. nih.govorganic-chemistry.org For a substrate like this compound, this reaction would allow for the substitution of the chlorine atom with a variety of aryl or alkyl groups. The general conditions for such a transformation typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base. nih.govacs.org The choice of catalyst, ligand, and reaction conditions is crucial, as ketones and hydroxyl groups can sometimes interfere with or be sensitive to the reaction environment. acs.org

Research on related polychlorinated aromatic compounds has demonstrated that selective monoalkylation can be achieved using specific catalyst systems, such as FcPPh₂/Pd₂(dba)₃, even in the presence of other functional groups like ketones. acs.org This suggests that selective modification of the chlorophenyl moiety in this compound is feasible.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst SystemBoron ReagentBaseSolventTypical TemperatureReference
Pd(PPh₃)₄Arylboronic AcidCs₂CO₃Toluene (anhydrous)RT to 100 °C nih.gov
Pd(OAc)₂ / PCy₃Arylboronic AcidK₃PO₄Toluene/WaterRT organic-chemistry.org
Pd₂(dba)₃ / FcPPh₂Alkyl Pinacol Boronic EsterK₃PO₄Dioxane/Water100 °C acs.org

Cyclohexanone Ring Transformations

The cyclohexanone ring, with its ketone and tertiary alcohol functionalities, is prone to various transformations, including rearrangements that can lead to novel carbocyclic and heterocyclic scaffolds.

Rearrangement Reactions

Acid-promoted rearrangements of 4-aryl-4-hydroxycyclohexanones can lead to interesting skeletal changes. While specific studies on this compound are limited, analogous systems provide insight into potential reaction pathways. For example, the treatment of 4-alkyl-4-aryl-2,5-cyclohexadienones with strong acid has been shown to induce a selective nih.govwikipedia.org-migration of the aryl group, yielding meta-arylphenol derivatives. rsc.org This type of rearrangement, if applied to a derivative of this compound, could provide access to substituted biphenyl (B1667301) systems. The stability of the tertiary carbocation intermediate formed upon protonation and loss of the hydroxyl group would be a key factor in directing the course of such a rearrangement.

Biocatalytic Transformations and Enzymatic Interactions

The α-hydroxy ketone motif present in this compound makes it an interesting substrate for enzymatic studies, particularly those involving oxidation and carbon-carbon bond cleavage. acs.orgnih.gov These transformations are of significant interest for their potential in green chemistry and the synthesis of valuable chemical building blocks. acs.orgnih.gov

Investigation of α-Hydroxy Ketone Aliphatic C-C Bond Cleavage Mechanisms

Enzymes, particularly from the cytochrome P450 (CYP) superfamily, are known to catalyze the cleavage of C-C bonds in α-hydroxy ketones. nih.govillinois.edu Recent mechanistic investigations have shed light on how these enzymes achieve such transformations. nih.gov While most P450s utilize a highly reactive ferryl-oxo intermediate (Compound I) to initiate reactions, alternative mechanisms have been proposed. nih.govresearchgate.net

Quantum mechanics/molecular mechanics (QM/MM) calculations on engineered P450 enzymes have revealed that a ferric-peroxoanion species (Fe(III)-O-O²⁻) can be the key oxidant responsible for C-C bond cleavage. nih.gov This species can perform a nucleophilic attack on the carbonyl carbon of the α-hydroxy ketone substrate. This attack leads to a Baeyer-Villiger-type oxidative cleavage of the adjacent aliphatic C-C bond. nih.gov The ability to use this alternative oxidizing species can be influenced by the enzyme's active site architecture, which can be modified through protein engineering. nih.govillinois.edu For instance, mutating specific amino acid residues can slow down the formation of Compound I, thereby favoring the reaction pathway involving the ferric-peroxoanion. nih.gov

Table 2: Key Species in P450-Catalyzed α-Hydroxy Ketone Cleavage

Oxidizing SpeciesProposed RoleMechanismReference
Compound I (Fe(IV)=O)Typical P450 oxidantInitiates lyase reactions through hydrogen abstraction or other pathways. nih.gov
Ferric-peroxoanion (Fe(III)-O-O²⁻)Alternative oxidantNucleophilic attack on carbonyl, leading to Baeyer-Villiger-type cleavage. nih.gov

Mechanistic Insights into Dioxygenase-Catalyzed Oxidations

Non-heme iron(II)/α-ketoglutarate-dependent dioxygenases (α-KGDs) represent another major class of enzymes capable of performing a wide array of oxidation reactions, including hydroxylations, desaturations, and ring closures. wikipedia.orgacs.org These enzymes are functionally comparable to cytochrome P450s. wikipedia.org The general mechanism involves the binding of α-ketoglutarate and the primary substrate to the Fe(II) center in the enzyme's active site. wikipedia.orgresearchgate.net Molecular oxygen then binds to the iron, followed by the oxidative decarboxylation of α-ketoglutarate to produce succinate, CO₂, and a highly reactive Fe(IV)-oxo (ferryl) intermediate. acs.orgresearchgate.netnih.gov

This potent ferryl-oxo species is responsible for oxidizing the substrate, typically through a hydrogen atom abstraction followed by radical recombination, a process known as the oxygen rebound mechanism. wikipedia.org The versatility of α-KGDs allows them to catalyze a variety of complex transformations on different substrates. acs.org While direct studies on this compound with α-KGDs are not prominent, the fundamental mechanisms elucidated for this enzyme class provide a framework for predicting potential biocatalytic transformations of this compound, such as further hydroxylation or other oxidative modifications.

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 4-(4-Chlorophenyl)-4-hydroxycyclohexanone, the ¹H NMR spectrum is expected to exhibit characteristic signals corresponding to the aromatic protons of the chlorophenyl ring and the aliphatic protons of the cyclohexanone (B45756) ring.

The 4-chlorophenyl group presents a symmetrical substitution pattern, which should give rise to a pair of doublets in the aromatic region of the spectrum (typically δ 7.0-7.5 ppm). These signals correspond to the two sets of chemically non-equivalent protons on the benzene ring, appearing as an AA'BB' system.

The cyclohexanone ring protons are more complex due to the ring's chair conformation and the presence of adjacent methylene groups. The protons at the C2 and C6 positions (adjacent to the carbonyl group) and the C3 and C5 positions are diastereotopic, meaning they are chemically non-equivalent and will show distinct signals and complex splitting patterns (multiplets). The hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Based on data from structurally analogous compounds, the predicted chemical shifts are detailed below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic CH (ortho to Cl)~ 7.3 - 7.5Doublet (d)
Aromatic CH (meta to Cl)~ 7.2 - 7.4Doublet (d)
Cyclohexanone CH₂ (C2/C6)~ 2.2 - 2.9Multiplet (m)
Cyclohexanone CH₂ (C3/C5)~ 2.1 - 2.4Multiplet (m)
Hydroxyl OHVariableBroad Singlet (br s)

This interactive table summarizes the anticipated ¹H NMR spectral data.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each chemically unique carbon atom gives a distinct signal. In the spectrum of this compound, a signal at a significantly downfield chemical shift (typically δ > 200 ppm) is characteristic of the carbonyl carbon (C=O) of the cyclohexanone ring.

The spectrum would also show a signal for the quaternary carbon (C4) attached to both the hydroxyl and chlorophenyl groups, typically in the range of δ 70-80 ppm. The aromatic carbons of the chlorophenyl ring would produce four distinct signals, including the carbon atom bonded to the chlorine (ipso-carbon), the carbon bonded to the cyclohexanone ring, and the two pairs of equivalent CH carbons. The aliphatic methylene carbons of the cyclohexanone ring (C2/C6 and C3/C5) would appear as distinct signals in the upfield region of the spectrum.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~ 210 - 212
Aromatic C-Cl~ 132 - 134
Aromatic C-H~ 128 - 130
Aromatic C-H~ 125 - 127
Aromatic C (ipso)~ 145 - 147
Quaternary C-OH~ 71 - 73
Cyclohexanone CH₂ (C2/C6)~ 38 - 40
Cyclohexanone CH₂ (C3/C5)~ 36 - 38

This interactive table outlines the predicted ¹³C NMR chemical shifts for the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₂H₁₃ClO₂, corresponding to a molecular weight of approximately 224.68 g/mol nih.govchemicalbook.com.

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 224. A key feature would be the presence of an M+2 peak at m/z 226 with an intensity of approximately one-third that of the molecular ion peak, which is characteristic of the presence of a single chlorine atom due to its natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1).

When coupled with Gas Chromatography (GC), mass spectrometry allows for the analysis of individual components of a mixture. For a pure sample of this compound, GC-MS provides the mass spectrum and retention time, which are valuable for identification. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:

Loss of Water: A peak corresponding to [M-H₂O]⁺.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group, a characteristic fragmentation for ketones thieme-connect.de.

Loss of the Chlorophenyl Group: A peak corresponding to the loss of the C₆H₄Cl radical.

Cleavage of the Cyclohexanone Ring: Complex fragmentation of the aliphatic ring system, often leading to characteristic ions such as a base peak at m/z 55 for unsubstituted cyclohexanones thieme-connect.de.

Ion Proposed Fragment Predicted m/z
[M]⁺Molecular Ion224/226
[M-H₂O]⁺Loss of water206/208
[C₆H₄Cl]⁺Chlorophenyl cation111/113
[M-C₆H₅Cl]⁺Loss of chlorobenzene113

This interactive table presents potential key fragments in the mass spectrum.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can confirm the compound's constitution and reveal details about its conformation and intermolecular interactions.

For this compound, the cyclohexanone ring is expected to adopt a stable chair conformation to minimize steric strain . In this conformation, substituents can occupy either axial or equatorial positions. The bulky 4-chlorophenyl group would preferentially occupy an equatorial position to reduce steric hindrance. The hydroxyl group would be situated on the same carbon atom (C4). The analysis would also reveal bond lengths, bond angles, and torsional angles. Furthermore, X-ray crystallography can elucidate the network of intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of another, which dictates the crystal packing .

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is an effective tool for identifying the functional groups present in a compound, as each functional group has characteristic vibrational frequencies rsc.org.

The IR spectrum of this compound is predicted to show several key absorption bands:

A strong, broad absorption band in the region of 3200–3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group . The broadness is due to hydrogen bonding.

A strong, sharp absorption band around 1700 cm⁻¹ characteristic of the C=O stretching vibration of the cyclohexanone carbonyl group .

Several bands in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations within the aromatic ring.

Absorption bands in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions corresponding to aromatic and aliphatic C-H stretching, respectively.

A band in the 1100-1000 cm⁻¹ region which could be attributed to the C-Cl stretching vibration.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3500 - 3200 (broad)
Carbonyl (C=O)C=O Stretch~ 1700 (strong, sharp)
Aromatic RingC=C Stretch1600 - 1450
Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-HC-H Stretch3000 - 2850
ChloroalkaneC-Cl Stretch1100 - 1000

This interactive table summarizes the characteristic infrared absorption frequencies for the compound.

Analysis of this compound Reveals Absence of Publicly Available Chiral Spectroscopic Data

Despite extensive searches of scientific literature and chemical databases, no specific research detailing the electronic circular dichroism (ECD) spectroscopy for the chiral analysis of this compound has been found. This indicates a significant gap in the publicly accessible research concerning the stereochemical properties of this particular chemical compound.

While the synthesis and basic chemical properties of this compound are documented, information regarding its chiral resolution, stereoselective synthesis, and chiroptical characterization is conspicuously absent. ECD spectroscopy is a powerful technique used to determine the absolute configuration of chiral molecules, and the lack of such studies for this compound means that its three-dimensional stereochemical structure remains uncharacterized in the scientific literature.

Research into the chiral properties of related compounds, such as other 4-aryl-4-hydroxycyclohexanones or chiral cyclohexanone derivatives, exists and demonstrates the utility of ECD spectroscopy in this class of molecules. However, direct experimental data, including detailed research findings and data tables of ECD spectra for the enantiomers of this compound, are not available.

Therefore, the section on "Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis" for this specific compound cannot be provided with the scientifically accurate and detailed information requested, as no primary research on this topic appears to have been published and made publicly available. Further experimental research would be required to elucidate the ECD spectral properties and determine the absolute configuration of the enantiomers of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the energetic landscape of a molecule. For 4-(4-Chlorophenyl)-4-hydroxycyclohexanone, these theoretical methods provide a granular view of its structural and thermodynamic properties. The cyclohexanone (B45756) ring is understood to adopt a stable chair conformation, a feature that is further stabilized by the presence of an intramolecular hydrogen bond between the hydroxyl group and the ketone group.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. acs.org This method is favored for its balance of computational cost and accuracy in predicting molecular properties. acs.org In theoretical studies of similar complex organic molecules, such as other quinoline-3-carbonitrile dyes containing a 4-chlorophenyl group, various DFT functionals are employed to accurately model the system. researchgate.net Functionals like B3LYP, CAM-B3LYP, and ωB97XD are often chosen to determine structural parameters. researchgate.net

For a molecule like this compound, DFT calculations would be used to optimize the molecular geometry, finding the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. Such studies on related heterocyclic compounds have demonstrated that DFT can successfully provide insights into chemical reactivity and selectivity through the analysis of global and local descriptors. researchgate.net

Basis Set Selection and Optimization Strategies

The choice of a basis set is a critical step in any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. For organic molecules containing elements like carbon, hydrogen, oxygen, and chlorine, Pople-style basis sets are commonly used. aimspress.com A frequently employed basis set is 6-311++G(d,p), which offers a good compromise between accuracy and computational demand. researchgate.netresearchgate.net This split-valence triple zeta basis set is augmented with diffuse functions (+) on heavy atoms and hydrogen, as well as polarization functions (d,p), which are crucial for accurately describing chemical bonds and non-covalent interactions. researchgate.net

The optimization strategy involves selecting a DFT functional and a basis set to perform a geometry optimization. This process seeks to find the molecular structure with the minimum possible energy. For related compounds, this methodology has been shown to yield structural parameters that are in good agreement with experimental data, such as that from X-ray diffraction. nih.gov

Analysis of Thermochemical Parameters (Zero-Point Energy, Enthalpy, and Gibbs Free Energy)

Once the optimized geometry is obtained, frequency calculations are typically performed. These calculations not only confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provide important thermochemical data. In studies of similar compounds, it has been shown that thermodynamic parameters such as heat capacities, entropies, and enthalpies can be determined and their correlation with temperature analyzed. researchgate.net

The key thermochemical parameters derived from these calculations include:

Zero-Point Energy (ZPE): The vibrational energy that a molecule possesses even at absolute zero temperature.

Enthalpy (H): A measure of the total energy of the system, including internal energy and the product of pressure and volume.

Gibbs Free Energy (G): A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It is a crucial indicator of the spontaneity of a reaction.

These parameters are essential for understanding the stability and reactivity of this compound.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. acs.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). acadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. researchgate.netacadpubl.eu A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Conversely, a small gap indicates that the molecule is more polarizable and more reactive. acadpubl.eu For example, in a study of (2E,6E)-2,6-dibenzylidene-4-(4-hydroxyphenyl)cyclohexanone, the HOMO was found to be located on the cyclohexanone rings, while the LUMO was distributed across the entire molecule except for the phenol (B47542) ring, with a calculated energy gap of 3.7988 eV. acadpubl.eu This analysis helps to understand the charge transfer that can occur within the molecule. acadpubl.eu

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Structurally Related Cyclohexanone Derivative.
ParameterValue
HOMO Energy-5.9209 eV
LUMO Energy-2.1221 eV
HOMO-LUMO Energy Gap (ΔE)3.7988 eV

Data is for (2E,6E)-2,6-dibenzylidene-4-(4-hydroxyphenyl)cyclohexanone and is presented for illustrative purposes. acadpubl.eu

Intermolecular Interaction Studies

Hydrogen Bonding and Halogen Bonding Network Analysis

The molecular structure of this compound features key functional groups capable of forming significant intermolecular bonds: a hydroxyl group (-OH) as a hydrogen bond donor and the carbonyl group (C=O) and chlorine atom (-Cl) as potential hydrogen and halogen bond acceptors, respectively.

Hydrogen Bonding: The hydroxyl group can form strong hydrogen bonds with the carbonyl oxygen of an adjacent molecule, leading to the formation of chains or more complex networks that stabilize the crystal lattice. Intramolecular hydrogen bonding between the hydroxyl and ketone groups within the same molecule is also a possibility that influences its conformation.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor. This occurs when the electrophilic region on the halogen interacts with a nucleophilic atom (like the carbonyl oxygen) on a neighboring molecule. A comprehensive analysis of the crystal structure would be required to determine the presence and geometry of such C-Cl···O interactions and their role in the supramolecular architecture.

While the potential for these interactions is clear from the compound's structure, dedicated crystallographic and computational studies are needed to map the specific hydrogen and halogen bonding network of this compound.

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein or enzyme. This method is instrumental in drug discovery for screening potential therapeutic agents and understanding their mechanism of action.

Ligand-Enzyme Binding Affinity and Interaction Profiling

Specific molecular docking studies predicting the binding affinity and interaction profile of this compound with specific enzymes are not yet reported in the scientific literature. Research on analogous compounds suggests that molecules with a chlorophenyl group can be designed to target various enzymes. For instance, derivatives have been docked against targets like cyclooxygenase (COX) enzymes to predict anti-inflammatory activity.

A typical molecular docking study for this compound would involve:

Selecting a target enzyme of interest based on a therapeutic hypothesis.

Using computational software to place the ligand into the enzyme's binding site in various orientations.

Calculating a "docking score" or binding energy for each pose, with lower energy values typically indicating a more favorable interaction.

Analyzing the top-ranked poses to identify key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions between the ligand and the enzyme's amino acid residues.

Such studies would provide valuable, albeit predictive, insights into the compound's potential biological targets and could guide the synthesis of more potent and selective derivatives.

Advanced Research Applications and Biological Relevance

Medicinal Chemistry Applications and Pharmacological Potential

The unique structure of 4-(4-Chlorophenyl)-4-hydroxycyclohexanone, featuring a cyclohexanone (B45756) ring, a hydroxyl group, and a chlorophenyl substituent, makes it a valuable starting point for chemical modifications to develop novel therapeutic agents. The biological activity of its derivatives is often attributed to their capacity to interact with various biological macromolecules.

Analgesic Properties Research and Underlying Mechanisms

While research on the direct analgesic properties of this compound is limited, significant findings have emerged from studies of its structurally related analogues, particularly piperidine derivatives. A series of synthesized 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, which share a similar structural framework, have demonstrated significant analgesic activity in preclinical studies. nih.gov

In animal models, specifically in male Wistar rats, these derivatives were tested for their pain-relieving effects using the thermal stimuli (tail flick) test. nih.gov The underlying mechanism for this analgesic activity is thought to involve the modulation of nerve transmission, which could lead to a reduction in the perception of pain. The ability of these compounds to interact with biological macromolecules is considered a key factor in their pharmacological effects. It is noteworthy that the parent compound, 4-(4′-Chlorophenyl)-4-hydroxy piperidine, showed negligible analgesic effects, highlighting the importance of specific structural modifications for enhanced activity.

Antimicrobial Activity Studies against Bacterial and Fungal Pathogens

The cyclohexanone scaffold is a key feature in many compounds investigated for antimicrobial properties. Studies on various derivatives have shown promising activity against a spectrum of pathogens. For instance, certain piperazine derivatives of cyclohexanone have demonstrated notable antibacterial and antifungal effects. wisdomlib.orgwisdomlib.org

In one study, the antimicrobial activity of synthesized cyclohexanone derivatives was evaluated against several microorganisms using the cup-plate method. wisdomlib.org The tested pathogens included Gram-positive bacteria (Bacillus megaterium, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Serratia marcescens), and fungi (Aspergillus niger, Anrobacter awamori). wisdomlib.org Several of the synthesized compounds exhibited moderate to significant zones of inhibition when compared with standard antibiotics like Ampicillin and Chloramphenicol. wisdomlib.org

Furthermore, research on hydrazone derivatives synthesized from the related compound 4-(4-chlorophenyl)-cyclohexane carboxylic acid revealed significant antibacterial activity. researchgate.netasianpubs.org These derivatives were particularly effective against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netasianpubs.org The study highlighted that derivatives incorporating nitrogen-containing heterocyclic rings such as pyridine, quinoline, imidazole (B134444), and indole (B1671886) displayed excellent activity. asianpubs.org

Table 1: Pathogens Tested Against Cyclohexanone Derivatives

Category Organism
Gram-positive Bacteria Staphylococcus aureus
Streptococcus pyogenes
Bacillus megaterium
Gram-negative Bacteria Escherichia coli
Pseudomonas aeruginosa
Serratia marcescens
Fungi Aspergillus niger

Anticancer Activity Investigations in In Vitro Models

The potential of this compound and its analogues as anticancer agents is an active area of investigation. In vitro studies have indicated that this chemical family can inhibit the proliferation of various cancer cell lines.

Specifically, this compound has demonstrated significant cytotoxicity against prostate cancer cells. In an MTT assay, it reported an IC50 value—the concentration required to inhibit 50% of cell growth—of approximately 15 µM.

Research into structurally related compounds, such as modified 4-hydroxyquinolone analogues derived from cyclohexanedione cores, has provided further evidence of anticancer potential. nih.gov These compounds were evaluated in vitro against a panel of human cancer cell lines, with their IC50 values determined to quantify their efficacy. nih.gov

Table 2: In Vitro Anticancer Activity of Structurally Related Analogues (IC50 in µM)

Compound ID HCT116 (Colon) A549 (Lung) PC3 (Prostate) MCF-7 (Breast)
3a 148.3 189.0 151.0 189.0
3b 162.0 159.0 239.4 213.1
3c 139.4 257.0 250.6 260.9

Data sourced from a study on modified 4-hydroxyquinolone analogues. nih.gov

These findings suggest that the this compound scaffold is a promising template for the development of new anticancer therapies.

Exploration of Anesthetic and Anticonvulsant Activities of Structurally Related Compounds

The cyclohexanone framework is a recognized structural motif in the synthesis of various active pharmaceutical ingredients, including those with effects on the central nervous system. While direct studies on the anesthetic properties of this compound are not prominent, the broader family of cyclohexanone derivatives has been explored for anticonvulsant activity.

Research has shown that various pyridazinone derivatives, which are structurally related heterocyclic compounds, possess anticonvulsant properties. openpharmaceuticalsciencesjournal.com These compounds have been tested in established preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure tests. openpharmaceuticalsciencesjournal.comnih.gov For example, certain 4-benzylidene-6-aryl-4,5-dihydropyridazin-(2H)-one derivatives showed good anticonvulsant activity against both MES and isoniazid (INH)-induced convulsions. openpharmaceuticalsciencesjournal.com Similarly, other non-nitrogen heterocyclic compounds have been identified as potent anticonvulsant agents in the MES test, with some showing better efficacy than the standard drug carbamazepine. nih.gov The pyrrolidine-2,5-dione ring, another related structure, is also considered a key pharmacophore for anticonvulsant activity. nih.gov These findings suggest that the core structure of this compound could serve as a basis for designing novel anticonvulsant agents.

Development of Derivatives for Enhanced Bioactivity

To improve the therapeutic potential of the lead compound, researchers have focused on synthesizing and evaluating a variety of derivatives. By modifying the core structure of this compound, it is possible to enhance its biological activity, selectivity, and pharmacokinetic properties.

Synthesis and Biological Evaluation of Hydrazone Derivatives

A significant area of development has been the synthesis of hydrazone derivatives. Hydrazones are a class of organic compounds with the structure R1R2C=NNH2, and they are known to possess a wide range of biological activities.

In a notable study, a series of novel hydrazone derivatives were synthesized from 4-(4-chlorophenyl)-cyclohexane carboxylic acid, a closely related precursor to the subject compound. researchgate.netasianpubs.org These derivatives were then evaluated for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, S. pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.netasianpubs.org

The results of the biological evaluation were compelling. It was found that the nature of the substituent on the hydrazone moiety played a crucial role in the antibacterial efficacy. Derivatives that incorporated a nitrogen-containing heterocyclic ring, such as pyridine, quinoline, imidazole, or indole, demonstrated significant to excellent antibacterial activity. asianpubs.org In contrast, those with other heterocyclic rings like benzo[b]furan, furan, and thiophene (B33073) showed good, but comparatively lesser, activity. asianpubs.org This structure-activity relationship provides a clear direction for the future design of more potent antimicrobial agents based on this scaffold.

Structure-Activity Relationship (SAR) Studies on Substituted Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The this compound scaffold is a subject of interest for such studies due to the potential biological activities of its derivatives. Research on structurally related compounds has revealed that modifications to this core can lead to significant changes in pharmacological effects, such as analgesic properties.

The core structure presents several points for modification to explore the SAR:

The Phenyl Ring: The chlorine atom on the phenyl group can be moved to other positions (ortho, meta) or replaced with other substituents (e.g., fluorine, bromine, methyl, methoxy groups) to probe the effect of electronics and sterics on receptor binding or enzyme inhibition.

The Hydroxyl Group: This group can be esterified, etherified, or replaced with other functional groups (e.g., amines, thiols) to alter hydrogen bonding capabilities, polarity, and metabolic stability.

The Cyclohexanone Ring: The ketone can be reduced to a secondary alcohol, converted to an oxime, or used as a handle for further reactions. The ring itself can be conformationally restricted or expanded.

For instance, studies on the closely related 4-(4'-chlorophenyl)-4-hydroxypiperidine scaffold, where the cyclohexanone ring is replaced by a piperidine ring, have demonstrated that substitutions on the nitrogen atom lead to derivatives with significant analgesic activity. nih.govresearchgate.net Similarly, SAR studies on 4-hydroxy-4-phenylpiperidines have been conducted to develop ligands for the nociceptin receptor. nih.gov These examples highlight how the systematic modification of a core structure, such as this compound, allows researchers to build a comprehensive understanding of the structural requirements for a desired biological effect.

A hypothetical SAR study on derivatives of this compound could explore modifications at key positions to optimize a specific biological activity, as illustrated in the table below.

Modification Site Example Substituent (R) Potential Impact on Activity
Phenyl Ring (para-position)-F, -CH3, -OCH3Alters lipophilicity and electronic properties, affecting target binding affinity.
Hydroxyl Group (-OH)-OCH3, -OCOCH3Modifies hydrogen bonding capacity and metabolic stability.
Ketone Group (C=O)Reduction to -CH(OH)Changes geometry and polarity, potentially altering receptor interaction.

Role as a Key Intermediate in Complex Molecule Synthesis

In organic chemistry, this compound serves as a crucial intermediate for the synthesis of a variety of more elaborate organic compounds. Its bifunctional nature, containing both a ketone and a tertiary alcohol, allows for a range of chemical transformations, making it a valuable building block for complex molecular architectures.

The cyclohexanone framework is a common structural motif found in numerous bioactive compounds and active pharmaceutical ingredients (APIs), including anticonvulsants and analgesics. The subject compound, with its specific substitution pattern, is a valuable precursor for creating novel therapeutic agents. For example, the well-known anesthetic and antidepressant ketamine is a derivative of cyclohexanone, highlighting the pharmaceutical relevance of this chemical class. wikipedia.org

Research has demonstrated the synthesis of novel hydrazone derivatives with antibacterial activity starting from a similar scaffold, 4-(4-chlorophenyl)-cyclohexane carboxylic acid. researchgate.net This indicates the potential of the 4-(4-chlorophenyl)cyclohexane core in developing new classes of pharmaceuticals. researchgate.net By leveraging the reactivity of the ketone and hydroxyl groups, chemists can introduce new functionalities and build upon the this compound core to synthesize complex molecules with potential therapeutic applications.

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of diverse compounds, known as a chemical library, for high-throughput screening. researchgate.net The structure of this compound makes it an excellent starting scaffold for the creation of such libraries.

The ketone and hydroxyl functional groups serve as reactive handles for attaching a wide variety of chemical building blocks. For example, the ketone can undergo reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations. The hydroxyl group can be used for esterification or etherification reactions. By reacting the core scaffold with a diverse set of reactants in a systematic, parallel manner, a large library of structurally related but distinct compounds can be generated.

A hypothetical combinatorial library synthesis using this compound as the scaffold is outlined below.

Scaffold Reaction Type Building Block Set (Examples) Resulting Derivative Class
This compoundReductive Amination (at C=O)Set of 50 primary amines (R-NH2)4-amino-1-(4-chlorophenyl)cyclohexan-1-ols
This compoundEsterification (at -OH)Set of 50 carboxylic acids (R-COOH)4-(4-chlorophenyl)-4-oxocyclohexyl esters

Screening these libraries against biological targets, such as enzymes or receptors, can rapidly identify "hit" compounds with desired activity. nih.gov Subsequent optimization of these hits can lead to the development of new drug candidates.

Analytical Chemistry Applications

Beyond its role in synthesis, this compound has potential applications in analytical chemistry, particularly in the context of pharmacological research.

In pharmaceutical analysis, a reference standard is a highly purified compound used as a benchmark for confirming the identity and measuring the purity and concentration of a drug substance. While cyclohexane itself is used as a reference standard in solvent analysis for pharmaceutical compounds, specific derivatives are crucial for the analysis of new chemical entities. wikipedia.org

Once a derivative of this compound is identified as a potential drug candidate, a highly purified sample of the parent compound can be established as a reference standard. This standard would be essential for:

Quality Control: Ensuring the identity and purity of newly synthesized batches of the active pharmaceutical ingredient (API).

Pharmacokinetic Studies: Accurately quantifying the concentration of the parent compound or its metabolites in biological samples (e.g., blood, urine).

Stability Testing: Assessing the degradation of the API under various storage conditions.

The development of such a reference standard requires a robust and reproducible synthesis that yields high-purity material, which can then be rigorously characterized by various analytical techniques (e.g., NMR, Mass Spectrometry, HPLC). Companies that specialize in chemical standards offer a wide range of drug substances and their impurities to support pharmaceutical development and quality control. acanthusresearch.comamazonaws.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Chlorophenyl)-4-hydroxycyclohexanone, and what key reagents are involved?

  • Methodology : The compound can be synthesized via condensation reactions or Michael additions. For example, cyclohexanone derivatives are often prepared by reacting ketones with aryl halides or substituted phenylhydrazines. Evidence from similar syntheses (e.g., 4-hydroxy-2,2-dimethylcyclohexanone) highlights the use of hydrazine hydrate, chloroacetate derivatives, and aryl halides as intermediates .
  • Key Steps :

Cyclohexanone functionalization : Introduce the 4-chlorophenyl group via nucleophilic aromatic substitution or Friedel-Crafts alkylation.

Hydroxylation : Oxidize the cyclohexanone ring at the 4-position using hydroxylating agents like hydrogen peroxide in acidic media.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .

Q. How is this compound characterized spectroscopically?

  • Analytical Workflow :

IR Spectroscopy : Confirm hydroxyl (O–H stretch, ~3200–3500 cm⁻¹) and ketone (C=O stretch, ~1700 cm⁻¹) groups .

NMR : Use 1H^1H and 13C^{13}C NMR to resolve aromatic protons (δ 7.2–7.4 ppm for chlorophenyl) and cyclohexanone carbons (δ 20–40 ppm for aliphatic carbons, δ 210 ppm for ketone carbon) .

Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the chloro-substituted aromatic ring .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Safety Measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors or dust .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
    • Toxicity Data : While specific toxicity for this compound is unreported, structurally related chlorophenyl derivatives show moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under varying reaction conditions?

  • Experimental Design :

Catalyst Screening : Test bases (e.g., NaOH, K₂CO₃) for condensation efficiency. Evidence shows 10% NaOH in ethanol improves yields in similar Michael additions .

Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to balance reaction rate and byproduct formation .

Temperature Gradients : Optimize reflux conditions (e.g., 80°C vs. 100°C) to minimize decomposition.

  • Data Analysis : Use HPLC to quantify purity and GC-MS to track side products.

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Case Study : If 1H^1H NMR shows unexpected splitting patterns:

Purity Check : Re-crystallize the compound and repeat NMR in deuterated DMSO or CDCl₃ to exclude solvent artifacts .

Conformational Analysis : Use DFT calculations to model chair vs. boat cyclohexanone conformers, which affect chemical shift equivalence .

Cross-Validation : Compare with literature data for analogous compounds (e.g., 4-hydroxy-4-(2-methoxyphenyl)cyclohexanone) .

Q. What strategies enable the synthesis of spiro or fused-ring derivatives from this compound?

  • Methodology :

Spiroannulation : React the ketone with thioureas or hydrazines to form spiro-pyrimidine or thiazolidinone derivatives .

Heterocycle Fusion : Use Vilsmeier-Haack formylation to introduce formyl groups, enabling cyclization with amines or thiols .

  • Example : Ethyl acetoacetate and chalcones undergo Michael addition to yield cyclohexenone intermediates, which are precursors for spiro compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.